2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O5S/c1-33-18-7-5-17(6-8-18)27-23(29)14-28-13-22(24(30)20-12-16(26)4-11-21(20)28)34(31,32)19-9-2-15(25)3-10-19/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVLBNZCIWAXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It could be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action for 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved in these interactions are typically complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Quinolinone vs. Indolinone Derivatives
The target compound’s 4-oxoquinoline core distinguishes it from indolinone-based analogs like (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, Compound 53). Indolinone derivatives exhibit planar conjugated systems that enhance π-π stacking but may reduce solubility due to rigidity.
Table 1: Core Structure Comparison
| Compound Class | Core Structure | Key Substituents | Bioactivity (Potency*) |
|---|---|---|---|
| Target Compound | 4-Oxoquinoline | 4-Fluorobenzenesulfonyl, 4-methoxyphenyl | Not reported |
| Indolinone Analog (Compound 53) | 2-Oxoindolin-3-ylidene | 4-Nitrobenzyl, quinolin-6-yl | 5.928 |
*Potency values (e.g., 5.928) from are unitless but likely correlate with inhibitory concentration (e.g., IC₅₀ in μM).
Substituent Effects: Sulfonyl vs. Benzyl/Nitro Groups
The 4-fluorobenzenesulfonyl group in the target compound is a strong electron-withdrawing group (EWG), which may enhance binding affinity to enzymes like cyclooxygenase (COX) or kinases by stabilizing negative charges in active sites. Comparatively, the 4-nitrobenzyl group in Compound 53 () introduces steric bulk and a stronger EWG, which could reduce cell permeability despite higher potency .
Table 2: Substituent Impact on Activity
Acetamide Tail Modifications
The N-(4-methoxyphenyl)acetamide group in the target compound contrasts with the N-(2-methylphenyl)acetamide in the closely related analog 2-{6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide (). The 4-methoxy group in the target compound provides enhanced solubility due to its polar nature, whereas the 2-methyl group in the analog may improve lipophilicity but reduce metabolic stability .
Biological Activity
2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound with a complex structure that includes a quinoline core and various substituents, including fluorine and methoxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula for this compound is . Its structural characteristics contribute to its biological activity, particularly the presence of electron-withdrawing groups such as fluorine, which can enhance binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 468.46 g/mol |
| IUPAC Name | 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The fluorine atoms and sulfonyl group are crucial for enhancing the compound's binding affinity to target proteins, which may lead to inhibition of certain enzymatic pathways. This mechanism is particularly relevant in the context of diseases where these pathways are dysregulated.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of the quinoline scaffold have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines. The cytotoxicity is often assessed using assays such as MTT or SRB assays, which measure cell viability after treatment.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C655-0281 | MCF-7 | 15.2 |
| C655-0281 | A549 | 12.5 |
Enzyme Inhibition
In vitro studies have demonstrated that this compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the biosynthesis of prostaglandins and leukotrienes, respectively, which are mediators of inflammation.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| COX-2 | 10.4 |
| LOX-5 | 8.7 |
Study on Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their anti-inflammatory properties. The findings suggested that compounds similar to 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide exhibited significant inhibition of COX and LOX activities, leading to reduced production of inflammatory mediators in cellular models.
Study on Antimicrobial Activity
Another research highlighted the antimicrobial potential of quinoline-based compounds against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis of this quinoline-based compound typically involves multi-step reactions:
Quinoline Core Formation : Friedländer synthesis or condensation of aniline derivatives with ketones under acidic/basic catalysis .
Sulfonyl Group Introduction : Reaction with 4-fluorobenzenesulfonyl chloride under controlled temperature (0–5°C) in anhydrous dichloromethane .
Acetamide Coupling : Amidation using N-(4-methoxyphenyl)acetamide via EDC/HOBt-mediated coupling in DMF .
Q. Key Reagents :
| Step | Reagents/Conditions |
|---|---|
| 1 | Aniline derivatives, ketones, acid/base catalyst |
| 2 | 4-fluorobenzenesulfonyl chloride, DCM, 0–5°C |
| 3 | EDC, HOBt, DMF, RT |
Purification : HPLC or column chromatography is recommended for isolating the final product .
Q. What characterization techniques are standard for confirming its structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, methoxyphenyl) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₅H₁₈F₂N₂O₅S) .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .
Q. How is its biological activity initially screened in academic research?
- In Vitro Assays :
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM .
- Target Identification : Molecular docking to enzymes (e.g., topoisomerase II) using AutoDock Vina .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity?
- Design of Experiments (DOE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Friedländer condensation efficiency .
- Purification : Gradient HPLC (C18 column, acetonitrile/water) to resolve sulfonyl vs. benzoyl byproducts .
Q. How to resolve contradictory bioactivity data across studies?
- Structure-Activity Relationship (SAR) : Compare analogs with substituent variations (e.g., chloro vs. fluoro at position 6) .
- Solubility Adjustments : Use DMSO/PBS co-solvents to mitigate aggregation artifacts .
- Target Validation : CRISPR knockout of putative targets (e.g., kinases) to confirm mechanism .
Q. What methodologies are used to interpret structure-activity relationships (SAR)?
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., ethoxyphenyl instead of methoxyphenyl) .
- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps for binding affinity .
- Biological Profiling : IC₅₀ comparisons across analogs in dose-response assays .
Q. Example SAR Table :
| Substituent (Position) | Anticancer IC₅₀ (μM) | LogP |
|---|---|---|
| 6-Fluoro, 4-OCH₃ | 12.3 ± 1.2 | 3.1 |
| 6-Chloro, 4-OCH₃ | 8.7 ± 0.9 | 3.5 |
| 6-Fluoro, 4-NO₂ | >100 | 2.8 |
Q. How to design mechanistic studies for its biological activity?
- Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., HDACs) .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to recombinant proteins .
- Crystallography : Co-crystallize with target proteins (e.g., PARP-1) to resolve binding modes .
Q. What strategies address stability issues under experimental conditions?
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
- Light Sensitivity : Store solutions in amber vials; assess photodegradation by UV-Vis .
- Thermal Stability : TGA/DSC to determine decomposition temperature (>150°C) .
Q. How to handle off-target interactions in selectivity studies?
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP) in presence/absence of compound .
- Proteome Profiling : Chemoproteomics with activity-based probes .
- CRISPR Screening : Genome-wide knockout to identify synthetic lethal partners .
Q. What cross-disciplinary approaches enhance research on this compound?
- Chemical Biology : Tag with biotin/fluorescent labels for cellular tracking .
- Materials Science : Incorporate into nanoparticles for controlled drug delivery .
- Data Science : Machine learning (e.g., Random Forest) to predict novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
